molecular formula C10H14FNO3S B4228863 4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide

4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide

Cat. No.: B4228863
M. Wt: 247.29 g/mol
InChI Key: BRDXPPYSSRDCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a methoxy group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine and methanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-isopropyl-3-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its reactivity and stability, while the isopropyl and methoxy groups influence its solubility and interaction with other molecules.

Biological Activity

Overview

4-Fluoro-N-isopropyl-3-methoxybenzenesulfonamide is a sulfonamide compound characterized by its unique combination of functional groups, including a fluorine atom, an isopropyl group, and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine and methanol in the presence of a base like triethylamine. This reaction facilitates the formation of the sulfonamide linkage, which is crucial for its biological activity. The compound can be purified through recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the context of use but generally involve modulation of enzyme activity or receptor interactions.

Antiviral Properties

Research has indicated that sulfonamide derivatives, including this compound, can act as potent inhibitors of viral proteases. For instance, studies on similar compounds have demonstrated significant antiviral activity against HIV-1 protease, with some derivatives showing IC50 values as low as 0.3 nM. This suggests that modifications in the sulfonamide structure can enhance antiviral efficacy .

Anti-inflammatory Activity

In addition to its antimicrobial and antiviral properties, this compound may exhibit anti-inflammatory effects. Similar sulfonamide derivatives have been investigated for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfonamide derivatives:

  • Study on HIV Protease Inhibition : A series of sulfonamide derivatives were synthesized and tested for their ability to inhibit HIV protease. Modifications to the sulfonamide structure led to enhanced binding affinity and antiviral activity, with some compounds achieving IC50 values below 1 nM .
  • Anti-cancer Activity : Research has shown that certain benzenesulfonamides can inhibit tubulin polymerization, a critical process in cancer cell proliferation. Compounds similar to this compound demonstrated significant growth inhibition in various cancer cell lines, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

Activity Type Compound IC50/Activity Notes
AntiviralVarious sulfonamides<1 nMPotent inhibitors of HIV protease
AntimicrobialSulfonamidesVaries by strainInhibition of bacterial growth
Anti-inflammatorySulfonamide derivativesNot specifiedModulation of inflammatory pathways
Anti-cancerBenzenesulfonamidesGI50 < 0.01 µMSignificant growth inhibition in cancer cell lines

Properties

IUPAC Name

4-fluoro-3-methoxy-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-7(2)12-16(13,14)8-4-5-9(11)10(6-8)15-3/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDXPPYSSRDCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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